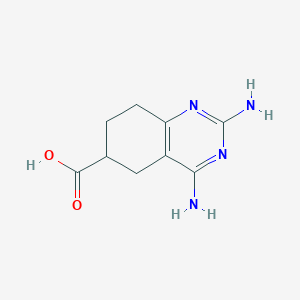

2,4-二氨基-5,6,7,8-四氢喹唑啉-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

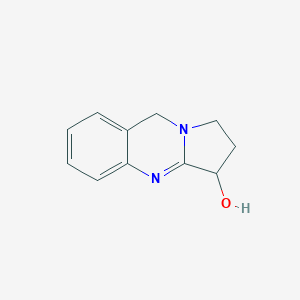

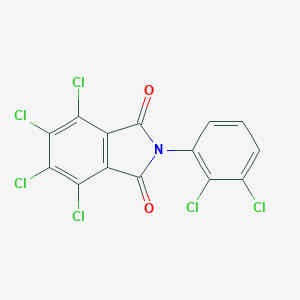

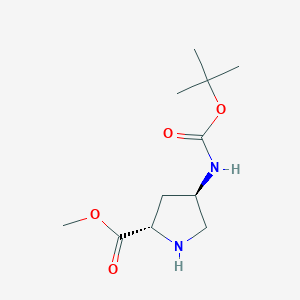

The synthesis of 2,4-diaminotetrahydroquinazolines involves several steps, starting from key intermediates like protected 2,4-bis(acetamido)-5,6,7,8-tetrahydroquinazoline-6-carboxaldehyde. This intermediate can be obtained through Diels–Alder reactions, followed by cyclocondensation with dicyandiamide, and further chemical modifications. A notable synthetic route involves the reductive amination of the key intermediate with appropriate amines to yield various 6-substituted 2,4-diaminotetrahydroquinazolines with significant biological activities (Gangjee et al., 1995).

科学研究应用

抗氧化活性分析方法

抗氧化剂在减轻氧化应激方面发挥着至关重要的作用,氧化应激是许多疾病和衰老的一个因素。用于确定抗氧化剂活性的分析方法对于理解化合物(包括喹唑啉衍生物)作为抗氧化剂的潜力至关重要。氧自由基吸收能力 (ORAC) 和铁还原抗氧化能力 (FRAP) 测试等技术用于评估复杂样品的抗氧化能力,分光光度法是一种常见的检测方法。这些方法已成功应用于分析各种化合物的抗氧化分析或抗氧化能力测定 (I. Munteanu & C. Apetrei, 2021).

有机污染物处理中的氧化还原介质

在特定酶存在下,氧化还原介质可以增强对有机污染物(通常是工业废水中的难降解化合物)的修复。这种酶促方法受益于氧化还原介质(如 2,2-叠氮基-双(3-乙基苯并噻唑啉-6-磺酸))的加入,这些介质显着提高了污染物的降解效率。酶-氧化还原介质系统的应用有望为处理工业废水中的各种芳香族化合物提供一种可持续的解决方案 (Maroof Husain & Q. Husain, 2007).

肽研究中的自旋标记氨基酸

自旋标记氨基酸 TOAC 证明了喹唑啉衍生物在分析肽结构和动力学方面的效用。TOAC 由于其刚性性质和通过肽键的掺入,对于研究肽二级结构和与膜的相互作用非常有价值。这种方法促进了对肽取向和构象的深入了解,有助于我们理解生物功能和疾病机制 (S. Schreier et al., 2012).

羧酸对生物催化剂的抑制作用

羧酸虽然可用作生物可再生化学品,但其在低于工业过程所需浓度时会抑制微生物生物催化剂。了解羧酸对大肠杆菌和酿酒酵母等微生物的影响对于制定提高微生物鲁棒性的策略至关重要,从而提高生物燃料和生物制品生产效率 (L. Jarboe, Liam A. Royce, & Ping-huai Liu, 2013).

作用机制

Target of Action

Quinazoline derivatives, a class to which this compound belongs, have been reported to interact with a variety of targets, including enzymes of mycobacterial tuberculosis such as dihydrofolate reductase (dhfr), pantothenate kinase (mt pank), and fad-containing oxidoreductase dpre1 .

Mode of Action

It is known that quinazoline derivatives can interact with their targets in a variety of ways, often leading to inhibition of the target’s function .

Biochemical Pathways

Quinazoline derivatives have been shown to affect a variety of biochemical pathways, often related to the function of their targets .

Result of Action

Quinazoline derivatives have been shown to have a variety of effects, often related to the inhibition of their targets .

属性

IUPAC Name |

2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c10-7-5-3-4(8(14)15)1-2-6(5)12-9(11)13-7/h4H,1-3H2,(H,14,15)(H4,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKLVDMQUXYRHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C(=NC(=N2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281809 |

Source

|

| Record name | 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6974-25-0 |

Source

|

| Record name | NSC23115 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[azido(phenoxy)phosphoryl]oxybenzene](/img/structure/B45318.png)